molecular formula C15H14N2O3 B7876421 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Cat. No.: B7876421
M. Wt: 270.28 g/mol
InChI Key: JXWCGCWWBQOVIG-UHFFFAOYSA-N
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Description

2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a class of alkaloids known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multiple steps, starting with the construction of the beta-carboline core. One common approach is the Fischer indole synthesis, which involves the cyclization of an indole derivative under acidic conditions. The reaction conditions often require strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted beta-carbolines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain cancer cells and modulating neurotransmitter systems.

Medicine: The compound has been investigated for its medicinal properties, particularly its potential as an antiviral and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and biological activity make it a valuable asset in the search for novel therapeutic agents.

Mechanism of Action

The mechanism by which 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

  • 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

  • 6-Methoxy-1-methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid ethyl ester

Uniqueness: 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid stands out due to its specific structural features, such as the presence of an ethyl group at the 2-position and a methyl group at the 9-position. These structural differences can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-ethyl-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-3-17-8-10(15(19)20)12-9-6-4-5-7-11(9)16(2)13(12)14(17)18/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWCGCWWBQOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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